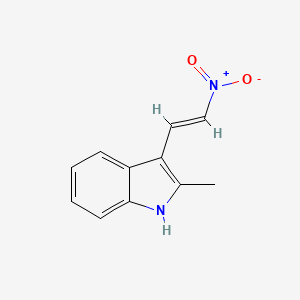

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVTKXSWKXFDC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267224 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122631-40-7 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a versatile synthetic intermediate belonging to the class of nitrovinylindoles. This compound incorporates the privileged indole scaffold, a core structural motif in numerous natural products and pharmaceuticals, combined with a highly reactive nitrovinyl group.[1][2] The electron-withdrawing nature of the nitro group renders the vinyl Cβ position electrophilic, making it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile positions (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a valuable building block in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems and potential drug candidates.[2] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, spectroscopic characterization, and key reactivity patterns.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and reasonably extrapolated from available data and related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Appearance | Expected to be a solid | [3] |

| Stereochemistry | (E)-isomer | The E-configuration is the thermodynamically more stable isomer and has been confirmed for closely related analogs.[1] |

| Purity | Commercially available up to 97% | [3] |

| CAS Number | 2826-91-7 | [3] |

Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole

The most direct and widely employed method for the synthesis of 3-(2-nitrovinyl)indoles is the Henry condensation (also known as the nitroaldol reaction) between an indole-3-carboxaldehyde and a nitroalkane.[4] In the case of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, this involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with nitroethane in the presence of a base.

Synthesis Workflow

Caption: Workflow for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole via the Henry condensation. This protocol is adapted from general procedures for the synthesis of similar nitrovinylindoles.

Materials:

-

2-methyl-1H-indole-3-carboxaldehyde

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1H-indole-3-carboxaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants, typically 5-10 mL per gram of aldehyde).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Causality behind Experimental Choices:

-

Excess Nitroethane: Using a slight excess of nitroethane helps to drive the reaction to completion.

-

Ammonium Acetate as Catalyst: Ammonium acetate serves as a basic catalyst to deprotonate the nitroethane, forming the nucleophilic nitronate anion required for the condensation with the aldehyde.

-

Acetic Acid as Solvent and Co-catalyst: Acetic acid not only serves as a solvent but also facilitates the dehydration of the intermediate nitroaldol adduct to the final nitrovinyl product.

-

Heating: The reaction requires heat to promote both the initial condensation and the subsequent dehydration step.

-

Aqueous Work-up: Pouring the reaction mixture into water causes the product, which is poorly soluble in water, to precipitate, allowing for easy isolation.

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the vinyl protons. The large coupling constant between the two vinyl protons would be indicative of the E-configuration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.5-9.0 | br s | - |

| Vinyl Hα | ~7.5-8.0 | d | ~13-14 |

| Vinyl Hβ | ~8.0-8.5 | d | ~13-14 |

| Aromatic H (indole) | ~7.0-7.8 | m | - |

| Methyl C2-H | ~2.5 | s | - |

13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the indole core carbons, the methyl carbon, and the two vinyl carbons.

| Carbon | Expected Chemical Shift (ppm) |

| C=C (vinyl) | ~130-145 |

| C-NO₂ (vinyl) | ~135-150 |

| Indole C2 | ~140-145 |

| Indole C3 | ~110-115 |

| Aromatic C (indole) | ~110-138 |

| Methyl C2 | ~12-15 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretch of the indole and the asymmetric and symmetric stretches of the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3400-3300 | Medium |

| C=C Stretch (vinyl) | ~1620-1600 | Medium |

| NO₂ Asymmetric Stretch | ~1550-1500 | Strong |

| NO₂ Symmetric Stretch | ~1350-1300 | Strong |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 202.07 |

| [M+H]⁺ | 203.08 |

Chemical Reactivity

The primary driver of the reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the electron-deficient double bond, making it a potent Michael acceptor.

Michael Addition Reactions

The Cβ of the nitrovinyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation at the indole C3-position.

Caption: Michael addition to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Examples of Nucleophiles:

-

Carbon Nucleophiles: Enolates, malonates, and organometallic reagents.

-

Heteroatom Nucleophiles: Thiols, amines, and alcohols.

The resulting Michael adducts are versatile intermediates that can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form more complex heterocyclic systems.

Cycloaddition Reactions

3-(2-Nitrovinyl)indoles can also participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienophiles. These reactions provide a route to carbazole derivatives and other polycyclic indole structures.

Potential Applications in Drug Development

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] The introduction of the nitrovinyl group at the 3-position provides a reactive handle for the synthesis of diverse libraries of indole-based compounds for biological screening. Derivatives of 3-(2-nitrovinyl)indoles have been investigated for a range of biological activities, including antiproliferative effects against cancer cell lines.[2] The Michael acceptor nature of the nitrovinyl moiety suggests that these compounds could act as covalent inhibitors of biological targets, a strategy of growing interest in drug discovery.

Safety and Handling

As with all laboratory chemicals, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable and reactive building block in organic synthesis. Its straightforward preparation via the Henry condensation and the versatile reactivity of the nitrovinyl group as a Michael acceptor make it an attractive starting material for the synthesis of a wide range of more complex indole derivatives. For researchers and scientists in drug development, this compound offers a gateway to novel chemical entities based on the privileged indole scaffold, with potential applications in the discovery of new therapeutic agents.

References

-

De Simone, R. W.; Currie, K. S.; Mitchell, S. A.; Darrow, J. W.; Pippin, D. A. Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 2004 , 7(5), 473-494. [Link]

-

Fischer, E.; Jourdan, F. Ueber die hydrazine der brenzschleimsäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2241-2245. [Link]

-

Sonar, V. N.; Parkin, S.; Crooks, P. A. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 2005 , 61(8), o527-o530. [Link]

-

Aksenov, N. A.; Aksenova, I. V.; Arutiunov, N. A.; Aksenov, D. A.; Rubin, M.; Aksenov, A. V. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Journal of Organic Chemistry, 2022 , 87(20), 13696-13707. [Link]

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119-122. [Link]

-

Leimgruber, W.; Batcho, A. D. Org. Synth. 1981 , 60, 47. [Link]

-

Reissert, A. Ueber die Einführung der Aldehydgruppe in aromatische Verbindungen. Berichte der deutschen chemischen Gesellschaft, 1897 , 30(1), 1030-1053. [Link]

-

Nenitzescu, C. D. Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1925 , 58(5), 1063-1064. [Link]

-

Henry, L. Formation synthétique d'alcools nitrés. CR Hebd. Séances Acad. Sci., 1895 , 120, 1265-1268. [Link]

Sources

- 1. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. iris.unina.it [iris.unina.it]

An In-depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (CAS 2826-91-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a member of the promising class of nitrovinylindole compounds. Drawing upon established synthetic methodologies and the known biological activities of structurally related indole derivatives, this document serves as a foundational resource for researchers exploring its potential in medicinal chemistry and drug discovery.

Introduction and Chemical Profile

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound featuring a core indole scaffold, a privileged structure in numerous biologically active natural products and pharmaceuticals.[1] The presence of the electron-withdrawing nitrovinyl group at the C3 position of the indole ring suggests its potential as a Michael acceptor, a characteristic often associated with biological activity. The indole nucleus itself is a versatile framework found in a wide array of therapeutic agents, including antiviral, anticancer, antimalarial, and antitubercular drugs.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2826-91-7 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | Solid | [2] |

| IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | [2] |

| InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N | [2] |

Synthesis and Characterization

The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is most effectively achieved through a base-catalyzed Henry reaction (nitroaldol condensation) between 2-methyl-1H-indole-3-carbaldehyde and nitromethane.[4] This reaction is a classic carbon-carbon bond-forming method that is widely applicable for the synthesis of β-nitro alcohols, which can subsequently be dehydrated to form nitroalkenes.[4]

Proposed Synthetic Workflow

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 3. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

Molecular structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole

An In-Depth Technical Guide to the Molecular Structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Executive Summary

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound featuring the pharmacologically significant indole nucleus. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The addition of the conjugated nitrovinyl group at the C3 position introduces unique electronic and steric properties, rendering the molecule a potent Michael acceptor and a versatile intermediate for further chemical elaboration. This guide provides a comprehensive analysis of its molecular architecture, including its synthesis, stereochemistry, conformational details, and the spectroscopic signature that serves as a self-validating system for its identification. We will delve into the causality behind its structural features, such as the non-planar orientation of the nitrovinyl substituent relative to the indole ring, and explore the key intermolecular forces that govern its solid-state packing. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this important molecular class.

The Strategic Importance of the 3-(2-Nitrovinyl)indole Motif

The indole ring system is a cornerstone of biologically active molecules, prized for its ability to participate in various non-covalent interactions with protein targets.[1][3] The C3 position is the most nucleophilic site on the unsubstituted indole ring, making it a common point for functionalization. The introduction of an electron-withdrawing 2-nitrovinyl group at this position fundamentally alters the molecule's character.

This transformation achieves two critical objectives from a medicinal chemistry perspective:

-

Reversal of Polarity (Umpolung): The typically nucleophilic C3 position becomes part of an electrophilic π-system. The strong electron-withdrawing capacity of the nitro group polarizes the vinyl C=C bond, making the β-carbon highly susceptible to nucleophilic attack. This renders compounds like (E)-2-methyl-3-(2-nitrovinyl)-1H-indole potent Michael acceptors, capable of forming covalent bonds with biological nucleophiles such as cysteine residues in proteins.[4]

-

Synthetic Versatility: The nitrovinyl group is a rich chemical handle. It can participate in a wide array of transformations, including reduction to amines, cycloadditions, and electrocyclization reactions to form more complex polycyclic systems like carbazoles.[4][5]

Synthesis and Stereochemical Control

The most direct and widely employed method for synthesizing 3-(2-nitrovinyl)indoles is the Henry reaction (or nitroaldol condensation), followed by dehydration. This choice is predicated on the reliability and high efficiency of the reaction between an aldehyde and a nitroalkane.

The logical pathway to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole involves a two-step sequence:

-

Condensation: 2-methyl-1H-indole-3-carboxaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate, an amine). This forms a nitroaldol intermediate.

-

Dehydration: The intermediate is subsequently dehydrated, often in situ with heating, to yield the final conjugated nitroalkene. The elimination of water is thermodynamically driven by the formation of an extended π-conjugated system.

The reaction overwhelmingly favors the formation of the (E)-isomer . This stereochemical outcome is a direct consequence of thermodynamic stability. The (E)-configuration minimizes steric repulsion between the bulky indole ring and the nitro group, allowing for a more stable, lower-energy conformation compared to the corresponding (Z)-isomer.

Sources

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole physical and chemical properties

An In-depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a versatile heterocyclic compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active agents.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, reactivity, analytical characterization, and potential applications.

Physicochemical and Structural Characteristics

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a functionalized indole derivative characterized by a nitrovinyl group at the C3 position. The "(E)" designation specifies the stereochemistry of the double bond, where the indole ring and the nitro group are on opposite sides, a conformation confirmed in analogous structures through X-ray crystallography.[4] The presence of the electron-withdrawing nitrovinyl group conjugated with the electron-rich indole nucleus imparts unique chemical reactivity to the molecule.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 202.21 g/mol | [5][7] |

| Appearance | Expected to be a colored solid | [5][8] |

| Melting Point | Not explicitly reported; related nitrovinyl indoles melt in the range of 140-155 °C. | [8] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate (EtOAc), and chloroform. | [8] |

| IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | [5] |

| InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N | [6] |

| Predicted XlogP | 2.7 | [6] |

Synthesis and Reaction Mechanism

The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is typically achieved through a condensation reaction between 2-methyl-1H-indole and a nitroalkene. A well-established and reliable method is the Henry reaction (or nitroaldol reaction), followed by dehydration.

The causality behind this experimental choice lies in its efficiency and atom economy. 2-methylindole, being an electron-rich heterocycle, readily acts as a nucleophile, attacking the electrophilic carbon of the nitroalkene. The reaction is often catalyzed by a mild acid, which activates the nitroalkene and facilitates the subsequent dehydration step to yield the stable conjugated product.

Experimental Protocol: Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole

This protocol is adapted from general procedures for the synthesis of similar 3-substituted nitrovinyl indoles.[8]

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-methyl-1H-indole (1.31 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the indole is fully dissolved.

-

Addition of Reagents: Add nitroethene (0.73 g, 10 mmol) to the solution, followed by glacial acetic acid (0.1 mL, ~1.7 mmol) as a catalyst.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/Hexane (1:4). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using an Ethyl Acetate/Hexane gradient.

-

Drying: Dry the purified product under vacuum to yield (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Chemical Reactivity and Mechanistic Insights

The reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is dominated by the electrophilic nature of the nitrovinyl moiety. This group acts as a potent Michael acceptor, making the β-carbon (the carbon closest to the indole ring) highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Furthermore, the indole N-H proton can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation reactions. The indole ring itself, while somewhat deactivated by the electron-withdrawing substituent at C3, can still undergo certain electrophilic substitution reactions under forcing conditions.

Reactivity Profile Diagram

Caption: Key reactive sites of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

This dual reactivity allows for the sequential or one-pot functionalization of the molecule, providing a pathway to complex scaffolds. For instance, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions. This versatility makes it a valuable building block in the synthesis of tryptamine derivatives and other biologically active indole alkaloids.[8][9]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of a puzzle that, when assembled, validates the final product.

Standard Analytical Workflow

Caption: A self-validating workflow for compound characterization.

Detailed Protocols and Expected Results

-

Mass Spectrometry (MS):

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) in both positive and negative modes.

-

Expected Results: In positive mode, prominent adducts such as [M+H]⁺ at m/z 203.08 and [M+Na]⁺ at m/z 225.06 are expected.[6] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀N₂O₂.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Acquire the spectrum using a KBr pellet or as a thin film on a NaCl plate.

-

Expected Results: Characteristic absorption bands are anticipated. Based on analogous compounds, these would include: a sharp peak around 3400-3450 cm⁻¹ (N-H stretch), C-H stretching peaks around 3000 cm⁻¹, a strong asymmetric stretching vibration for the NO₂ group around 1550 cm⁻¹, and the C=C vinyl stretch around 1620-1640 cm⁻¹.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Spectrum:

-

A singlet for the indole N-H proton (δ > 8.0 ppm, broad).

-

Aromatic protons on the indole ring (δ 7.0-7.8 ppm).

-

Two doublets for the vinyl protons, showing a large coupling constant (J > 12 Hz) characteristic of an E-alkene.

-

A singlet for the methyl group at the C2 position (δ ~2.4-2.5 ppm).

-

-

Expected ¹³C NMR Spectrum:

-

Signals for the 8 aromatic/vinyl carbons of the indole and vinyl groups.

-

A signal for the methyl carbon (δ ~12-15 ppm).

-

Distinct signals for the C2 and C3 carbons of the indole ring.

-

-

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in drug discovery.[2] (E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a key intermediate for accessing more complex molecules with potential therapeutic value.

-

Precursor to Tryptamines: The nitro group can be readily reduced to a primary amine, yielding a tryptamine derivative. Tryptamines are foundational structures for numerous neurologically active compounds.

-

Michael Addition Chemistry: The electrophilic vinyl group can react with various nucleophiles (thiols, amines, carbanions) to introduce diverse side chains, enabling the rapid generation of compound libraries for screening.[3]

-

Heterocyclic Synthesis: The functional groups can be manipulated to construct new fused ring systems, expanding the chemical space for drug discovery efforts. For example, related 3-(2-nitroethyl)-1H-indoles can be transformed into 2-(1H-indol-2-yl)acetonitriles, which are precursors to bioactive indole-2-acetic acid derivatives.[8][9]

Safety and Handling

Proper safety precautions are mandatory when handling (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and related nitro compounds.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[11] Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound is not available, a closely related compound, 3-(2-nitroethenyl)-1H-indole, is classified as harmful if swallowed and causes serious eye damage.[13] It is prudent to handle this compound with similar caution.

References

-

Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6179. Available at: [Link]

-

De Nisi, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1421. Available at: [Link]

-

Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 61(Pt 8), o527–o530. Available at: [Link]

-

PubChem. (n.d.). 3-(2-Nitroethenyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). (e)-2-methyl-3-(2-nitrovinyl)-1h-indole. Retrieved January 26, 2026, from [Link]

-

BB FABRICATION. (n.d.). Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene. Retrieved January 26, 2026, from [Link]

-

Aksenov, N. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ResearchGate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved January 26, 2026, from [Link]

-

Adamo, M. F. A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

- Google Patents. (2010). WO2010030727A1 - 3-substituted-1h-indole...compounds, their use as mtor kinase and pi3 kinase inhibitors...

-

Gandon, V., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(2), 159-173. Available at: [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. media.adeo.com [media.adeo.com]

- 13. 3-(2-Nitroethenyl)-1H-indole | C10H8N2O2 | CID 255586 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Ascendance of Nitrovinylindoles: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Among its many derivatives, the nitrovinylindole scaffold has emerged as a particularly compelling chemotype for drug development professionals. Characterized by an electrophilic nitrovinyl moiety appended to the indole core, these compounds possess a unique reactivity profile that has been harnessed for the synthesis of complex heterocyclic systems and as a standalone pharmacophore with significant biological activity. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological applications of nitrovinylindole compounds, with a focus on the mechanistic rationale behind their reactivity and therapeutic potential.

Historical Perspective and Discovery

The story of nitrovinylindoles is intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" paper for the first nitrovinylindole is not readily identifiable in the historical literature, their synthesis became conceptually straightforward with the advent of the Henry reaction , first reported by Louis Henry in 1895. This reaction, also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitroalcohol. Subsequent dehydration of this intermediate yields the corresponding nitroalkene.

The application of this venerable reaction to indole-3-carboxaldehydes provided a direct and efficient route to 3-(2-nitrovinyl)indoles, the most common isomer. This synthetic accessibility has been a key driver in the exploration of their chemical and biological properties. Early investigations primarily utilized nitrovinylindoles as versatile intermediates for the synthesis of more complex indole alkaloids and related heterocyclic structures. For instance, they serve as precursors for the synthesis of tryptamine derivatives.[2]

Synthetic Methodologies: A Practical Approach

The synthesis of nitrovinylindoles is dominated by the Henry reaction, a robust and versatile method that allows for the introduction of a wide range of substituents. The causality behind this experimental choice lies in the high acidity of the α-protons of nitroalkanes and the electrophilicity of the aldehyde group on the indole scaffold.

The Henry Reaction: The Workhorse Synthesis

The most common method for preparing 3-(2-nitrovinyl)indoles is the condensation of an indole-3-carboxaldehyde with a nitroalkane in the presence of a base.[2]

Experimental Protocol: Synthesis of 3-(2-nitrovinyl)indole

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add the desired nitroalkane (1.1 - 1.5 eq).

-

Base Addition: Slowly add a catalytic amount of a base. Common bases include ammonium acetate, sodium hydroxide, or an amine base like triethylamine. The choice of base can influence reaction time and yield. The base deprotonates the nitroalkane, forming a nitronate anion which then acts as the nucleophile.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. Progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is often cooled, and the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 3-(2-nitrovinyl)indole.

Causality of Experimental Choices:

-

Excess Nitroalkane: Using a slight excess of the nitroalkane helps to drive the reaction to completion.

-

Choice of Base: A milder base like ammonium acetate is often preferred to minimize side reactions. Stronger bases can lead to polymerization or other undesired products.

-

Solvent: Protic solvents like methanol and ethanol are commonly used as they effectively solvate the ionic intermediates.

Caption: Proposed mechanism of action for nitrovinylindoles as Michael acceptors.

Future Directions and Conclusion

Nitrovinylindoles represent a promising class of compounds for drug discovery, offering a unique combination of synthetic tractability and potent biological activity. Their role as Michael acceptors provides a clear mechanistic rationale for their observed antiproliferative effects and opens up avenues for the rational design of targeted covalent inhibitors. Future research will likely focus on elucidating the specific protein targets of various nitrovinylindole derivatives, optimizing their pharmacokinetic properties, and exploring their potential in therapeutic areas beyond oncology. The continued exploration of this fascinating scaffold is poised to yield novel therapeutic agents with improved efficacy and selectivity.

References

- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-13.

- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.

- Aksenov, A. V., Smirnov, A. N., Aksenova, I. V., & Rubin, M. (2019). Michael addition to unprotected 3-(2-nitrovinyl)indoles under the conditions of microwave synthesis. Chemistry of Heterocyclic Compounds, 55(8), 794-799.

- Zhang, Y., Chen, K., & Chen, X. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1049401.

- Asadpour, E., Fereidoonnezhad, M., & Faghih, Z. (2016). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 15(4), 735–744.

- Reyes-López, M. A., & Miranda, L. D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.

- Reddy, T. J., & Cook, J. M. (2007). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Tetrahedron Letters, 48(41), 7341-7344.

- Kumar, S., Singh, B., & Singh, S. (2022). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.

- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 6032.

- Kumar, A., Singh, B., Kumar, M., & Singh, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 6032.

- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[ a]carbazoles, Naphtho[2,1- a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.

- Kumar, A., Singh, B., Kumar, M., & Singh, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.

- Rahman, S. M. A. (2022).

- Aksenov, A. V., Aksenova, N. A., & Rubin, M. (2018). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 54(6), 541-542.

- Kumar, D., Reddy, G. N., & Kumar, M. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2132.

- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., & Rubin, M. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)

- Wink, M. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 24(13), 10831.

- El-Seedi, H. R., El-Ghorab, A. H., El-Barbary, M. A., & Zayed, M. F. (2021). Synthesis of Indole Alkaloids. Encyclopedia.

Sources

The Indole Scaffold: A Privileged Motif in Biological Systems and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents a cornerstone of modern medicinal chemistry and chemical biology.[1] Its prevalence in a vast array of natural products, from essential amino acids to complex alkaloids, underscores its evolutionary selection as a versatile molecular scaffold.[2][3] This guide provides a comprehensive exploration of the biological significance of indole derivatives, delving into their multifaceted roles as signaling molecules, therapeutic agents, and tools for chemical biology. We will dissect the key structure-activity relationships that govern their diverse pharmacological profiles, from anticancer and anti-inflammatory to antimicrobial and neuroactive properties.[4][5] Furthermore, this document will equip researchers with detailed experimental protocols and an understanding of the underlying mechanistic principles, thereby empowering the rational design and development of next-generation indole-based therapeutics.

The Ubiquity and Endogenous Significance of Indole Derivatives

The indole ring system is not merely a synthetic curiosity but a fundamental building block of life. Its journey begins with the essential amino acid tryptophan , the biosynthetic precursor to a cascade of physiologically vital indole derivatives.

Tryptophan and its Metabolites: More Than Just Protein Building Blocks

Tryptophan's metabolic pathways are central to human physiology, giving rise to key signaling molecules that regulate a spectrum of biological processes.

-

Serotonin (5-Hydroxytryptamine): A critical neurotransmitter in the central nervous system, serotonin modulates mood, appetite, sleep, and cognitive function. Its dysregulation is implicated in numerous psychiatric disorders, making its receptors and transporters prime targets for antidepressant and anxiolytic drugs.

-

Melatonin: Primarily synthesized in the pineal gland, melatonin is the principal regulator of the circadian rhythm. Its potent antioxidant properties are also increasingly recognized.[4]

-

Indole-3-acetic acid (IAA): While predominantly known as a plant growth hormone (auxin), IAA is also produced by the gut microbiota and has been shown to modulate host immune responses.[6]

-

Kynurenine Pathway: A major route of tryptophan catabolism, this pathway generates several neuroactive metabolites, including kynurenic acid and quinolinic acid, which have been linked to neurodegenerative diseases.

The Gut Microbiome: A Frontier of Indole Signaling

The intestinal lumen is a rich source of indole and its derivatives, produced by the microbial fermentation of dietary tryptophan.[7] This microbial indole plays a crucial role in host-microbe interactions and intestinal homeostasis. Indole has been shown to act as an intercellular signaling molecule within microbial communities, influencing biofilm formation, drug resistance, and virulence.[8] Furthermore, microbial indole can directly impact the host by enhancing intestinal barrier function and modulating immune responses.[7]

Pharmacological Landscape of Indole Derivatives

The structural versatility of the indole nucleus has made it a "privileged scaffold" in drug discovery, with both natural and synthetic derivatives exhibiting a broad spectrum of pharmacological activities.[3][9]

Anticancer Activity: A Multifaceted Approach

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[10]

-

Tubulin Polymerization Inhibitors: The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[11]

-

Kinase Inhibitors: Many synthetic indole derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][11]

-

DNA Intercalators and Topoisomerase Inhibitors: Certain indole alkaloids can intercalate into DNA or inhibit topoisomerase enzymes, thereby preventing DNA replication and transcription in rapidly dividing cancer cells.[10]

-

Modulators of Apoptosis: Indole-3-carbinol (I3C), found in cruciferous vegetables, and its dimer 3,3'-diindolylmethane (DIM), have been extensively studied for their ability to induce apoptosis in cancer cells through various signaling pathways.[12]

Table 1: Selected Indole Derivatives with Anticancer Activity

| Compound | Source/Class | Mechanism of Action | Primary Cancer Targets |

| Vinblastine | Natural Product (Vinca Alkaloid) | Inhibition of tubulin polymerization | Lymphomas, testicular cancer |

| Sunitinib | Synthetic | Multi-targeted tyrosine kinase inhibitor | Renal cell carcinoma, GIST |

| Osimertinib | Synthetic | EGFR tyrosine kinase inhibitor | Non-small cell lung cancer |

| Indole-3-carbinol (I3C) | Natural Product | Multiple (e.g., induction of apoptosis) | Breast, prostate, colorectal cancer |

Anti-inflammatory and Analgesic Properties

The indole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Indomethacin: A potent inhibitor of cyclooxygenase (COX) enzymes, indomethacin reduces the production of pro-inflammatory prostaglandins.[4]

-

Selective COX-2 Inhibitors: More recent research has focused on developing indole derivatives that selectively inhibit COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial and Antiviral Activities

Indole derivatives have demonstrated significant activity against a range of pathogens.[4][13]

-

Antibacterial Agents: The indole ring can be found in antibiotics that disrupt bacterial cell wall synthesis or inhibit essential enzymes.[14] Indole itself can modulate bacterial drug resistance.[6]

-

Antifungal Compounds: Several marine-derived indole alkaloids exhibit potent antifungal properties.[15]

-

Antiviral Therapeutics: Indole derivatives have been investigated for their ability to inhibit viral replication, with some showing activity against HIV and influenza viruses.[4]

Neuropharmacological Applications

Beyond serotonin and melatonin, a diverse array of indole derivatives exert effects on the central nervous system.

-

Antidepressants: Many selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants feature an indole or a related bioisosteric scaffold.

-

Antimigraine Agents: The triptans, a class of drugs used to treat migraine headaches, are indole derivatives that act as agonists for specific serotonin receptors.[10]

-

Antipsychotics and Anxiolytics: The structural similarity of indole to neurotransmitters has inspired the development of novel antipsychotic and anxiolytic agents.

Key Signaling Pathways Modulated by Indole Derivatives

The biological effects of indole derivatives are mediated through their interaction with a variety of cellular targets and signaling pathways.

Receptor Binding and Modulation

Many indole derivatives exert their effects by binding to specific receptors, acting as either agonists or antagonists.

Caption: Generalized workflow of receptor-mediated signaling by indole derivatives.

Enzyme Inhibition

A significant number of indole-based drugs function by inhibiting the activity of key enzymes.

Caption: Mechanism of action for indole derivatives as enzyme inhibitors.

Experimental Protocols for Assessing Biological Activity

The following protocols provide a framework for evaluating the biological effects of novel indole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the indole derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A purified kinase enzyme is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or a radiometric method.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine the purified kinase, the substrate, and the indole derivative at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

-

Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated product using an appropriate detection method (e.g., ELISA with a phosphospecific antibody, fluorescence polarization, or radiometric detection).

-

Data Analysis: Determine the IC50 value of the indole derivative for the specific kinase.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Future Perspectives and Conclusion

The indole scaffold continues to be a fertile ground for drug discovery and chemical biology research. The ongoing exploration of natural products from diverse sources, such as marine organisms and microorganisms, will undoubtedly unveil novel indole derivatives with unique biological activities.[2][15] Advances in synthetic chemistry will enable the creation of more complex and diverse indole libraries for high-throughput screening. Furthermore, a deeper understanding of the role of indole signaling in the gut microbiome is poised to open new avenues for therapeutic intervention in a range of diseases.[7][16]

References

-

Chen, A. -H., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Molecules, 25(15), 3447. [Link]

-

Alves, M. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3334. [Link]

-

Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]

-

Singh, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 478-506. [Link]

-

Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]

-

Kumar, A., & Sperandio, V. (2019). Indole Signaling at the Host-Microbiota-Pathogen Interface. mBio, 10(5), e02068-19. [Link]

-

Mohammadi, S., et al. (2016). Biomedical Importance of Indoles. Journal of Chemistry, 2016, 2451648. [Link]

-

Alves, M. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. ResearchGate. [Link]

-

Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]

-

Singh, V. K., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

-

Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]

-

Kumar, R., et al. (2025). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]

-

Pandey, A., et al. (2017). Indole: A novel signaling molecule and its applications. Indian Journal of Experimental Biology, 55(5), 299-307. [Link]

-

Li, Y., et al. (2022). The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii. Microbiology Spectrum, 10(4), e00844-22. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate. [Link]

-

Beaumont, M., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(10), 3327. [Link]

-

Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. [Link]

-

Wang, S., et al. (2018). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 23(11), 2895. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-b.com [ajchem-b.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Technical Guide on its Presumed Mechanism of Action as a Novel Anticancer Agent

Foreword: The Convergence of Indole and Nitrovinyl Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] In oncology, indole derivatives have emerged as a particularly fruitful area of research, with several approved drugs and a multitude of clinical candidates.[2] Their anticancer effects are diverse, ranging from the inhibition of key enzymes like kinases and topoisomerases to the disruption of fundamental cellular processes such as microtubule dynamics and apoptosis.[3]

Concurrently, the introduction of a nitrovinyl group to aromatic systems has been shown to confer potent biological activity, including significant anticancer properties. This functional group, characterized by its electron-withdrawing nature, can participate in various biological interactions, contributing to cytotoxicity in cancer cells. Notably, some nitrovinyl compounds have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.

This technical guide focuses on (E)-2-methyl-3-(2-nitrovinyl)-1H-indole , a molecule that strategically combines the indole scaffold with a nitrovinyl moiety. While direct, in-depth mechanistic studies on this specific compound are not yet prevalent in the public domain, its structural features allow for the formulation of a strong hypothesis regarding its mechanism of action. This document will, therefore, present a scientifically grounded exploration of the presumed mechanism of action of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, underpinned by the known biological activities of its constituent chemical motifs. Furthermore, we will provide detailed, field-proven experimental protocols that serve as a self-validating system to rigorously test the proposed mechanisms.

Molecular Profile and Synthesis

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[4] The "(E)" designation refers to the stereochemistry of the double bond in the nitrovinyl group, indicating that the indole ring and the nitro group are on opposite sides of the double bond.[5]

The synthesis of this class of compounds can be achieved through various established organic chemistry methodologies. A common approach involves the condensation of a 2-methyl-1H-indole with a nitroalkene. A representative synthetic route is the acid-catalyzed reaction between 2-methylindole and a suitable nitroalkene precursor.[6]

Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the extensive literature on indole and nitrovinyl derivatives, we postulate that (E)-2-methyl-3-(2-nitrovinyl)-1H-indole exerts its anticancer activity through a combination of mechanisms, primarily targeting microtubule dynamics and inducing apoptosis.

Inhibition of Tubulin Polymerization

A primary and highly probable mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is fundamental to the formation of the mitotic spindle during cell division.

Many successful anticancer drugs, including the vinca alkaloids and taxanes, target tubulin.[7] The indole moiety, particularly when substituted at the C3 position, has been shown to be a key pharmacophore for tubulin inhibitors.[2] It is hypothesized that the indole ring of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole binds to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules. The nitrovinyl group likely contributes to the binding affinity and overall potency of the compound.

This inhibition of tubulin polymerization would lead to the disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[8]

Induction of Apoptosis

Beyond its effects on microtubules, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is also likely to induce apoptosis through intrinsic and extrinsic pathways. The indole nucleus is a well-known scaffold in compounds that trigger programmed cell death.[9] The presence of the electron-withdrawing nitro group can enhance the pro-apoptotic activity.

The induction of apoptosis could be a direct consequence of mitotic arrest, as prolonged blockage of the cell cycle can trigger the apoptotic cascade. Alternatively, the compound may directly interact with key proteins in the apoptotic pathway, such as members of the Bcl-2 family, leading to the activation of caspases and the execution of apoptosis.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of well-established in vitro assays are necessary. The following protocols are designed to provide a comprehensive and rigorous evaluation of the anticancer properties of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Assessment of Cytotoxicity: The MTT Assay

The first step in characterizing a potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

Experimental Protocol: MTT Assay [3][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with increasing concentrations of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Elucidation of Apoptosis: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[1][2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Annexin V/PI Staining [2][13]

-

Cell Treatment: Treat cancer cells with (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Analysis of Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry

To investigate the effect of the compound on the cell cycle, flow cytometric analysis of DNA content using propidium iodide staining is employed.[14][15][16] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis [14][16][17][18]

-

Cell Treatment: Treat cancer cells with (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at its IC₅₀ concentration for various time points (e.g., 12, 24, and 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.

Direct Evidence of Tubulin Polymerization Inhibition: In Vitro Tubulin Polymerization Assay

To directly confirm the inhibition of tubulin polymerization, a cell-free in vitro assay using purified tubulin is essential.[7][19][20] This assay measures the change in turbidity as tubulin polymerizes into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [7][19][21][22]

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

-

Compound Incubation: Incubate the tubulin with various concentrations of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a positive control (e.g., colchicine), and a negative control (vehicle) at 37°C.

-

Polymerization Induction: Initiate polymerization by adding GTP.

-

Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. A decrease in the rate and extent of polymerization indicates inhibition.

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Parameter | (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Positive Control |

| MTT Assay | IC₅₀ (µM) | To be determined | Doxorubicin (e.g.) |

| Apoptosis Assay | % Apoptotic Cells | To be determined | Staurosporine (e.g.) |

| Cell Cycle Analysis | % G2/M Arrest | To be determined | Nocodazole (e.g.) |

| Tubulin Polymerization | IC₅₀ (µM) | To be determined | Colchicine (e.g.) |

Visualizations

Caption: Hypothesized signaling pathway of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Caption: Logical workflow for the experimental validation of the proposed mechanism.

Conclusion and Future Directions

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole represents a promising lead compound for the development of a novel anticancer agent. Its chemical architecture, which marries the well-established anticancer potential of the indole scaffold with the potent bioactivity of the nitrovinyl group, strongly suggests a mechanism of action centered on the inhibition of tubulin polymerization and the induction of apoptosis. The experimental framework detailed in this guide provides a robust and self-validating pathway to rigorously test this hypothesis.

Future research should focus on performing the outlined experiments to generate empirical data on the biological activity of this compound. Positive results would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in animal models to assess its efficacy and safety profile. The insights gained from such studies will be invaluable in advancing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole towards its potential as a clinical candidate in the fight against cancer.

References

- Jiang, L., et al. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 11(5), 3433-3439.

- Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.

-

ResearchGate. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

ResearchGate. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. Retrieved from [Link]

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]

-

PubMed. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl). Retrieved from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

MDPI. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Retrieved from [Link]

-

University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

ResearchGate. (2019). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... Retrieved from [Link]

-

ResearchGate. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]

-

ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Retrieved from [Link]

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. atcc.org [atcc.org]

- 4. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 5. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. kumc.edu [kumc.edu]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a member of the promising nitrovinylindole class of heterocyclic compounds, which are recognized for their significant and varied biological activities. The indole nucleus is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its ability to interact with a wide range of biological targets.[1][2] The addition of a nitrovinyl group at the C3 position creates a potent Michael acceptor, enhancing the molecule's reactivity and conferring a distinct pharmacological profile. This guide provides a detailed exploration of the synthesis, characterization, and documented biological activities of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, with a focus on its potential as an antimicrobial and anticancer agent. We delve into the mechanistic insights behind its activity, present detailed experimental protocols, and offer perspectives on future research and development.

Introduction to Nitrovinylindoles

The indole ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like tryptophan and serotonin, as well as a vast array of pharmaceuticals.[3] Indole derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[4][5]

The introduction of a 2-nitrovinyl substituent at the 3-position of the indole ring creates a class of compounds with heightened electrophilicity. This feature is crucial to their mechanism of action, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in cellular proteins and enzymes, leading to the modulation of various biological pathways. The specific compound, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, combines the stability of the 2-methylindole core with the reactive potential of the nitrovinyl group, making it a subject of significant scientific interest.

Synthesis and Characterization

The primary and most efficient method for synthesizing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.

The Henry Reaction: Mechanism and Rationale